6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Overview
Description
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H8BrClN2O2 and its molecular weight is 279.52 g/mol. The purity is usually 95%.
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Biological Activity
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (BCM) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BCM, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BCM is a derivative of nicotinamide with the molecular formula . Its unique structure features both bromine and chlorine substituents, which may enhance its interaction with biological targets. The presence of methoxy and methyl groups contributes to its solubility and reactivity, making it a subject of interest in various scientific studies.
The mechanism of action for BCM involves its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that BCM may modulate signaling pathways related to cell growth, apoptosis, or metabolic regulation. The halogenated structure allows for specific binding interactions with protein pockets, potentially leading to enhanced therapeutic effects.
Antimicrobial Activity
BCM has been investigated for its antimicrobial properties, particularly against mycobacterial strains such as Mycobacterium tuberculosis (M. tuberculosis). Research indicates that compounds similar to BCM exhibit significant activity against drug-resistant strains of M. tuberculosis, with minimal cytotoxicity in human cell lines .
Table 1: Antimicrobial Activity of BCM and Related Compounds
Compound Name | MIC (mg/mL) | Target Organism | Cytotoxicity (A549 Cells) |
---|---|---|---|
BCM | TBD | M. tuberculosis | >100 mg/mL |
6b6 | 3 | M. tuberculosis | >100 mg/mL |
6b21 | 0.9 | M. tuberculosis | >50 mg/mL |
Anticancer Activity
BCM's potential anticancer properties are also under investigation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from lung adenocarcinoma (A549). The compound's effectiveness may be attributed to its ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .
Table 2: Anticancer Activity of BCM
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | TBD | Induction of apoptosis |
Vero | >50 | Minimal cytotoxicity observed |
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of BCM against drug-resistant strains of M. tuberculosis, demonstrating promising results with MIC values comparable to existing treatments. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
- Cytotoxicity Assessment : Research involving cytotoxicity assays on human lung adenocarcinoma cells indicated that BCM exhibits selective toxicity towards cancer cells while maintaining safety profiles for non-cancerous cells. This selectivity is crucial for developing effective therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of BCM revealed that the presence of methoxy groups significantly enhances its bioactivity compared to other derivatives lacking these substitutions. This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Properties
IUPAC Name |
6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJHFRHUONIJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)Br)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673928 | |
Record name | 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-12-8 | |
Record name | 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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